molecular formula C7H5IN2O2 B15164458 2-Iodo-5-nitrosobenzamide CAS No. 181376-11-4

2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458
CAS No.: 181376-11-4
M. Wt: 276.03 g/mol
InChI Key: CNNPVGRSFBTNGN-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrosobenzamide is an organic compound with the molecular formula C7H5IN2O2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the second position and a nitroso group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-nitrosobenzamide typically involves the nitration of 2-iodobenzamide followed by the introduction of the nitroso group. One common method includes the following steps:

    Nitration of 2-Iodobenzamide: 2-Iodobenzamide is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Nitrosation: The amino group is subsequently converted to a nitroso group using nitrous acid (HNO2), which can be generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitrosobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced back to an amino group using reducing agents like sodium dithionite (Na2S2O4).

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium dithionite (Na2S2O4) in an aqueous solution.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 2-Iodo-5-nitrobenzamide.

    Reduction: 2-Iodo-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-nitrosobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, or antiviral activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of nitroso compounds with biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrosobenzamide involves its interaction with biological targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.

    2-Iodo-5-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.

    2-Iodo-4-nitrosobenzamide: Similar structure but with the nitroso group at the fourth position.

Uniqueness

2-Iodo-5-nitrosobenzamide is unique due to the presence of both iodine and nitroso groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

181376-11-4

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

IUPAC Name

2-iodo-5-nitrosobenzamide

InChI

InChI=1S/C7H5IN2O2/c8-6-2-1-4(10-12)3-5(6)7(9)11/h1-3H,(H2,9,11)

InChI Key

CNNPVGRSFBTNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=O)C(=O)N)I

Origin of Product

United States

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